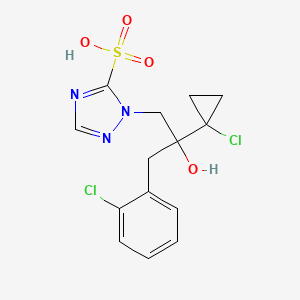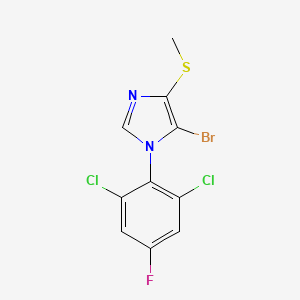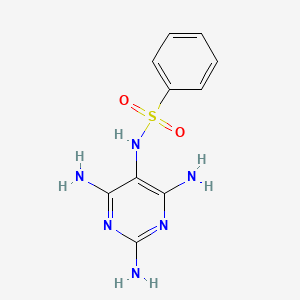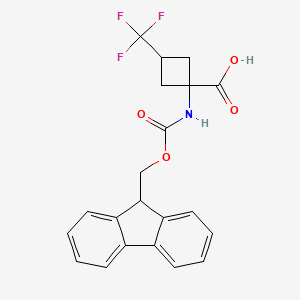
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethyl-substituted cyclobutane ring
Méthodes De Préparation
The synthesis of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 9H-fluorene, trifluoromethylcyclobutane, and appropriate reagents for introducing the Fmoc protecting group.
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group. This step often involves the reaction of 9H-fluorene with chloroformate derivatives under basic conditions.
Cyclobutane Formation: The trifluoromethylcyclobutane moiety is synthesized separately, often through cycloaddition reactions involving trifluoromethyl-substituted alkenes.
Coupling Reaction: The protected amino group is then coupled with the trifluoromethylcyclobutane carboxylic acid using coupling reagents such as carbodiimides (e.g., DCC or EDC) to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated peptide synthesizers for large-scale production.
Analyse Des Réactions Chimiques
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Deprotection: The Fmoc group can be removed under basic conditions (e.g., piperidine in DMF), revealing the free amino group for further functionalization.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, dimethylformamide), bases (e.g., triethylamine), and acids (e.g., trifluoroacetic acid).
Applications De Recherche Scientifique
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Peptide Synthesis: The compound is used as a building block in solid-phase peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group.
Medicinal Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s trifluoromethyl group imparts unique properties, making it useful in the development of advanced materials with specific electronic or optical characteristics.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding due to its ability to mimic natural substrates.
Mécanisme D'action
The mechanism of action of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid depends on its specific application:
Peptide Synthesis: The Fmoc group protects the amino group during peptide chain elongation and is removed under basic conditions to allow for further coupling reactions.
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity.
Receptor Binding: In biological studies, it may interact with specific receptors or proteins, modulating their activity and providing insights into their function.
Comparaison Avec Des Composés Similaires
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:
Fmoc-Protected Amino Acids: These compounds also use the Fmoc group for temporary protection during peptide synthesis but may have different side chains.
Trifluoromethyl-Substituted Cyclobutanes: These compounds share the trifluoromethylcyclobutane core but may lack the Fmoc-protected amino group, affecting their reactivity and applications.
Other Protecting Groups: Compounds using different protecting groups (e.g., Boc, Cbz) offer alternative strategies for peptide synthesis and may have different deprotection conditions.
The uniqueness of this compound lies in its combination of the Fmoc protecting group and the trifluoromethylcyclobutane structure, providing versatility in synthetic and research applications.
Propriétés
Formule moléculaire |
C21H18F3NO4 |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C21H18F3NO4/c22-21(23,24)12-9-20(10-12,18(26)27)25-19(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,25,28)(H,26,27) |
Clé InChI |
MZKYZRVQUUNPCN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Rel-(1R,6bS,9aR,11S,11bS)-1-(methoxymethyl)-9a,11b-dimethyl-3,6,9-trioxo-1,6,6b,7,8,9,9a,10,11,11b-decahydro-3H-furo[4,3,2-de]indeno[4,5-h]isochromen-11-yl acetate](/img/structure/B15217350.png)
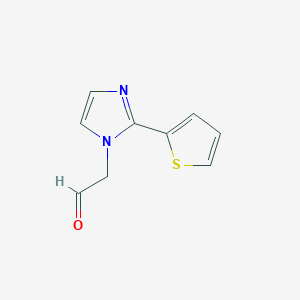


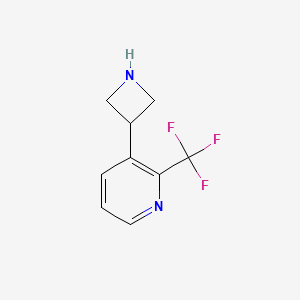

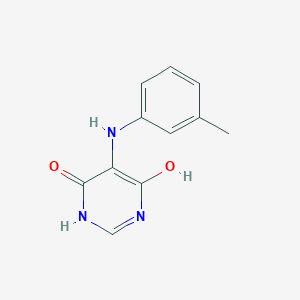
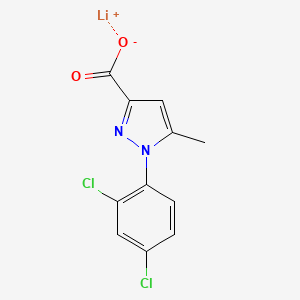
![4-Bromo-6-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15217409.png)
![4-[(2,4-Dichlorophenyl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15217428.png)
